![molecular formula C8H9N5 B12927083 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine CAS No. 90223-58-8](/img/structure/B12927083.png)
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make them valuable in various fields, including medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine typically involves the condensation of appropriate hydrazine derivatives with pyridazine precursors. One common method involves the reaction of 8-methylpyrido[2,3-d]pyridazine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Uniqueness
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine is unique due to its specific substitution pattern and hydrazinyl group, which confer distinct chemical reactivity and biological activity . Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
90223-58-8 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(8-methylpyrido[2,3-d]pyridazin-5-yl)hydrazine |
InChI |
InChI=1S/C8H9N5/c1-5-7-6(3-2-4-10-7)8(11-9)13-12-5/h2-4H,9H2,1H3,(H,11,13) |
InChI Key |
RBRDDTSGRGDOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N1)NN)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



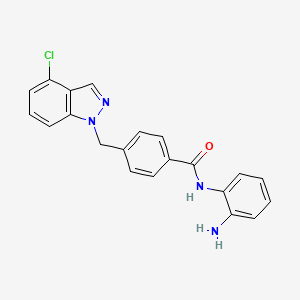
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
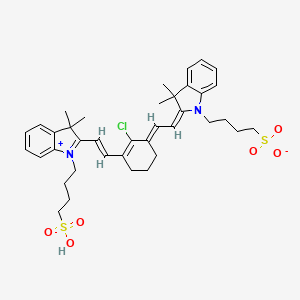
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
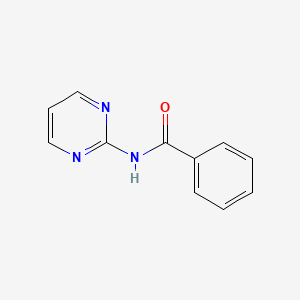


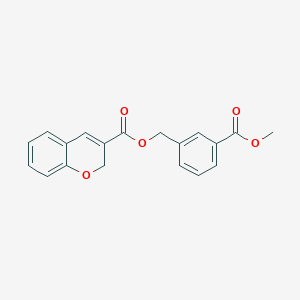
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)
![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)
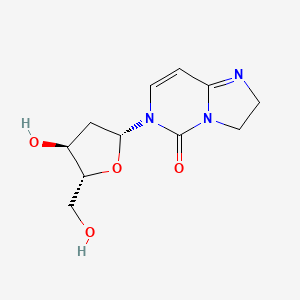
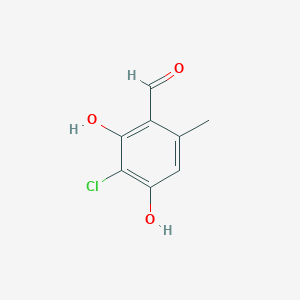
![[(2S)-morpholin-2-yl]methanamine](/img/structure/B12927061.png)
